ethyl 2-anilino-4-oxo-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-4,5-dihydro-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-anilino-4-oxo-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a thiophene ring, and an ester group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-anilino-4-oxo-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method involves the reaction of phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride to form ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate . This intermediate can then be further reacted with various reagents to introduce the indole moiety and other functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-anilino-4-oxo-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-4,5-dihydro-3-thiophenecarboxylate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
Ethyl 2-anilino-4-oxo-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-4,5-dihydro-3-thiophenecarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-anilino-4-oxo-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-4,5-dihydro-3-thiophenecarboxylate involves its interaction with various molecular targets and pathways. For example, it has been shown to induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species, altering mitochondrial membrane potential, and activating caspase-3 . These effects are mediated through the modulation of proteins such as Bax and Bcl-2, which are involved in the regulation of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: Shares a similar core structure but lacks the indole moiety.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Contains a furan ring instead of a thiophene ring and exhibits similar biological activities.
2,4-Disubstituted thiazoles: These compounds also feature a heterocyclic ring and exhibit a wide range of biological activities.
Uniqueness
What sets ethyl 2-anilino-4-oxo-5-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-4,5-dihydro-3-thiophenecarboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an indole moiety and a thiophene ring allows for a diverse range of interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H27N3O4S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C28H27N3O4S/c1-2-35-28(34)25-26(33)23(36-27(25)29-20-10-4-3-5-11-20)16-19-17-31(22-13-7-6-12-21(19)22)18-24(32)30-14-8-9-15-30/h3-7,10-13,16-17,33H,2,8-9,14-15,18H2,1H3/b23-16-,29-27? |
InChI Key |
PDGPOYXBBZIHIR-SRGCKNSRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)/SC1=NC5=CC=CC=C5)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)SC1=NC5=CC=CC=C5)O |
Origin of Product |
United States |
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